molecular formula C6H4ClFIN B12857843 6-Chloro-2-fluoro-3-iodoaniline

6-Chloro-2-fluoro-3-iodoaniline

Cat. No.: B12857843
M. Wt: 271.46 g/mol
InChI Key: AEYIWDHMLVOBFA-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-iodoaniline is a halogenated aniline derivative featuring chlorine (Cl), fluorine (F), and iodine (I) substituents at positions 6, 2, and 3, respectively, on the benzene ring. This compound’s unique trihalogenated structure confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate development.

Properties

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

IUPAC Name

6-chloro-2-fluoro-3-iodoaniline

InChI

InChI=1S/C6H4ClFIN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2

InChI Key

AEYIWDHMLVOBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-iodoaniline typically involves multi-step processes starting from commercially available precursors. One common method includes:

    Nitration and Reduction: The nitration of a suitable precursor followed by reduction to introduce the amino group.

    Halogenation: Sequential halogenation reactions to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of such compounds often employs transition-metal-catalyzed processes, such as palladium-catalyzed amination, which allows for the efficient introduction of amino groups into halogenated aromatic compounds .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoro-3-iodoaniline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2-fluoro-3-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-iodoaniline depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-2-fluoro-3-iodoaniline Cl (6), F (2), I (3) C₆H₄ClFIN ~285.46* Cross-coupling, medicinal chemistry
4-Chloro-2-fluoro-6-iodoaniline Cl (4), F (2), I (6) C₆H₄ClFIN 271.46 Suzuki reactions, agrochemicals
2-Chloro-6-fluoro-4-iodoaniline Cl (2), F (6), I (4) C₆H₄ClFIN 271.46 Electron-deficient aryl intermediates
6-Chloro-2-fluoro-3-methylaniline Cl (6), F (2), CH₃ (3) C₇H₇ClFN 159.59 Reduced steric hindrance; simpler synthesis
2-Chloro-3-fluoro-6-nitroaniline Cl (2), F (3), NO₂ (6) C₆H₄ClFN₂O₂ 205.56 Nitro group enhances electrophilicity

*Note: Molecular weight estimated based on iodine’s atomic mass (126.90 g/mol).

Physicochemical Properties

  • Solubility and Stability : Trihalogenated anilines generally exhibit lower solubility in polar solvents due to increased hydrophobicity. Iodine’s heavy atom effect may also enhance photostability compared to fluorine or chlorine analogs .
  • Melting/Boiling Points : Halogen size and position influence melting points. For instance, 4-Chloro-2-fluoro-6-iodoaniline (271.46 g/mol) has a higher predicted melting point than methyl-substituted analogs (159.59 g/mol) .

Biological Activity

6-Chloro-2-fluoro-3-iodoaniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

6-Chloro-2-fluoro-3-iodoaniline has the molecular formula C7H5ClFIO and a molecular weight of 286.47 g/mol. The presence of multiple halogen substituents (chlorine, fluorine, and iodine) significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H5ClFIO
Molecular Weight286.47 g/mol
IUPAC Name6-Chloro-2-fluoro-3-iodoaniline

Synthesis Methods

The synthesis of 6-Chloro-2-fluoro-3-iodoaniline typically involves multi-step organic reactions. Common methods include:

  • Halogenation : Selective introduction of halogens onto an aniline scaffold.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce the desired halogen groups.

These methods ensure high yield and purity, which are critical for subsequent biological evaluations.

The biological activity of 6-Chloro-2-fluoro-3-iodoaniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and modulate the compound's pharmacological profile.

  • Enzyme Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that halogenated anilines, including 6-Chloro-2-fluoro-3-iodoaniline, exhibit antimicrobial properties. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit key metabolic processes, leading to bactericidal effects.

Structure-Activity Relationships (SAR)

The SAR studies of halogenated anilines reveal that the type and position of substituents significantly affect biological activity. For instance:

  • Fluorine Substitution : Enhances metabolic stability and bioavailability.
  • Chlorine and Iodine Substitutions : Influence the compound's lipophilicity and interaction with biological targets.

A comparative analysis of various halogenated anilines shows that those with a combination of fluorine and chlorine substitutions often exhibit superior antagonistic activities against specific receptors compared to those with iodine substitutions .

Case Studies

  • P2X3 Receptor Antagonism : A study highlighted the development of compounds similar to 6-Chloro-2-fluoro-3-iodoaniline as selective P2X3 receptor antagonists, showing promising results in pain management models . These compounds demonstrated significant efficacy in reducing pain responses in animal models, indicating potential therapeutic applications.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated anilines, including 6-Chloro-2-fluoro-3-iodoaniline. The results indicated effective inhibition against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents.

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